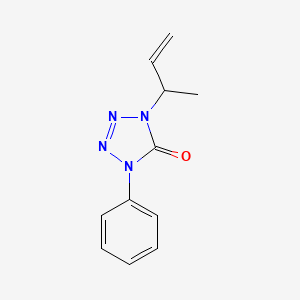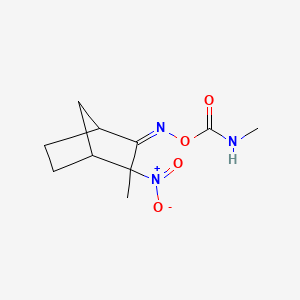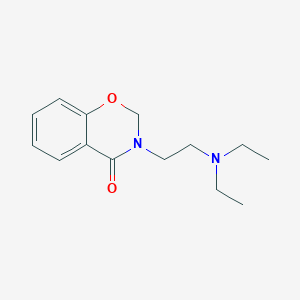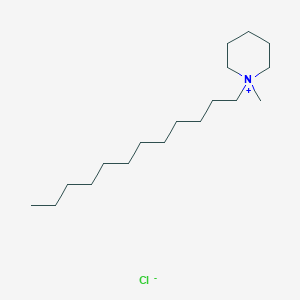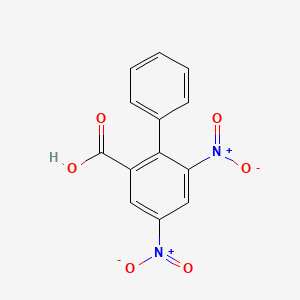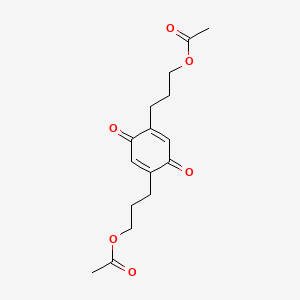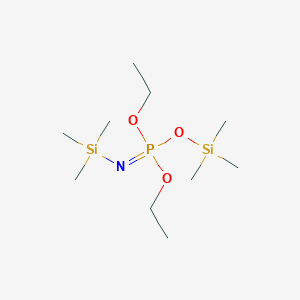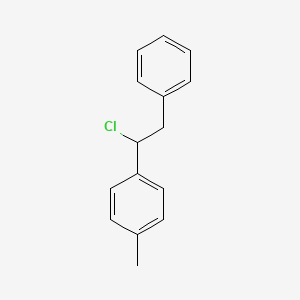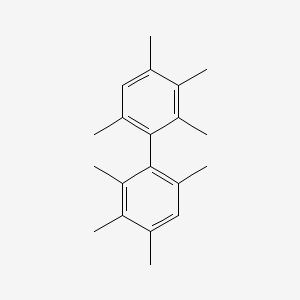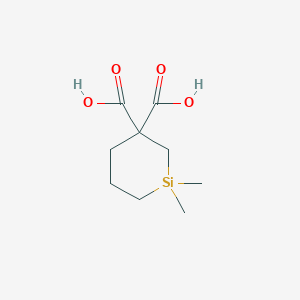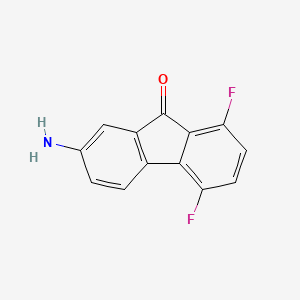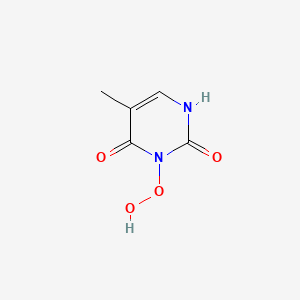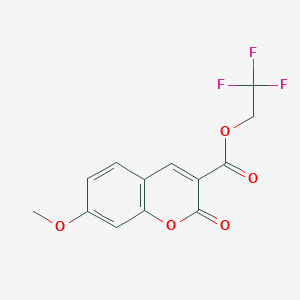
2,2,2-Trifluoroethyl 7-methoxy-2-oxochromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoroethyl 7-methoxy-2-oxochromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of trifluoroethyl and methoxy groups in the compound enhances its chemical stability and biological activity.
Métodos De Preparación
The synthesis of 2,2,2-Trifluoroethyl 7-methoxy-2-oxochromene-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 7-methoxy-2-oxochromene-3-carboxylic acid and 2,2,2-trifluoroethanol.
Esterification Reaction: The carboxylic acid group of 7-methoxy-2-oxochromene-3-carboxylic acid is esterified with 2,2,2-trifluoroethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction is typically carried out under reflux conditions for several hours to ensure complete esterification.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Análisis De Reacciones Químicas
2,2,2-Trifluoroethyl 7-methoxy-2-oxochromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoroethyl 7-methoxy-2-oxochromene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of new drugs due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It is used as a probe in biological studies to understand the interaction of chromene derivatives with biological targets.
Material Science: The compound is used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoroethyl 7-methoxy-2-oxochromene-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can inhibit enzymes or receptors involved in various biological pathways, leading to its therapeutic effects. The trifluoroethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparación Con Compuestos Similares
2,2,2-Trifluoroethyl 7-methoxy-2-oxochromene-3-carboxylate can be compared with other similar compounds such as:
2,2,2-Trifluoroethyl methacrylate: Both compounds contain the trifluoroethyl group, but 2,2,2-Trifluoroethyl methacrylate is primarily used in polymer chemistry.
7-Methoxy-2-oxochromene-3-carboxylic acid: This compound lacks the trifluoroethyl group and has different chemical properties and biological activities.
2,2,2-Trifluoroethyl acrylate: Similar to 2,2,2-Trifluoroethyl methacrylate, this compound is used in the synthesis of polymers and coatings.
The unique combination of the trifluoroethyl and methoxy groups in this compound makes it a valuable compound in various scientific research applications.
Propiedades
Número CAS |
7047-22-5 |
|---|---|
Fórmula molecular |
C13H9F3O5 |
Peso molecular |
302.20 g/mol |
Nombre IUPAC |
2,2,2-trifluoroethyl 7-methoxy-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C13H9F3O5/c1-19-8-3-2-7-4-9(12(18)21-10(7)5-8)11(17)20-6-13(14,15)16/h2-5H,6H2,1H3 |
Clave InChI |
AAHHDNARZAEWRJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



